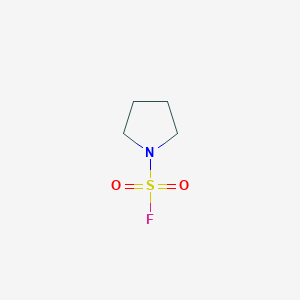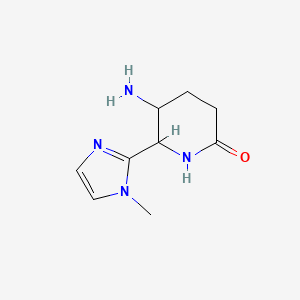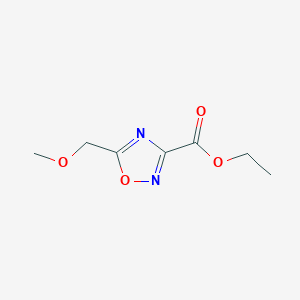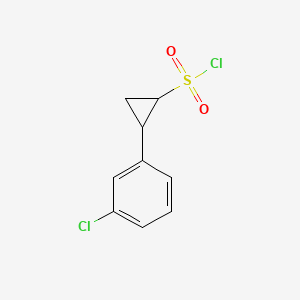
3,4-Diaminocyclopentan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diaminocyclopentan-1-ol dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2HCl. It is a derivative of cyclopentane, featuring two amino groups and one hydroxyl group. This compound is often used in various scientific research fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diaminocyclopentan-1-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable nitro compound followed by cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diaminocyclopentan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted cyclopentane derivatives .
Aplicaciones Científicas De Investigación
3,4-Diaminocyclopentan-1-ol dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Diaminocyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminopyridine: Another compound with similar amino groups but a different ring structure.
Cyclopentane derivatives: Various derivatives of cyclopentane with different functional groups.
Uniqueness
3,4-Diaminocyclopentan-1-ol dihydrochloride is unique due to its specific combination of amino and hydroxyl groups on a cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C5H14Cl2N2O |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
3,4-diaminocyclopentan-1-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-3(8)2-5(4)7;;/h3-5,8H,1-2,6-7H2;2*1H |
Clave InChI |
NFJCRNODZFYGPB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C1N)N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)


![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)
![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

